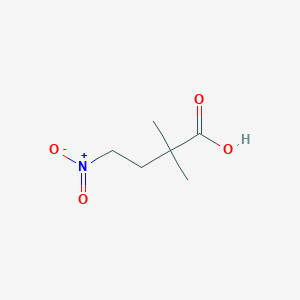

2,2-Dimethyl-4-nitrobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

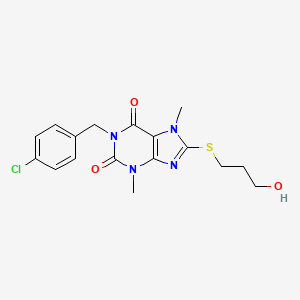

“2,2-Dimethyl-4-nitrobutanoic acid” is a chemical compound with the CAS Number: 2167068-69-9 . It has a molecular weight of 161.16 and its IUPAC name is 2,2-dimethyl-4-nitrobutanoic acid . It is in liquid form .

Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-4-nitrobutanoic acid” is 1S/C6H11NO4/c1-6(2,5(8)9)3-4-7(10)11/h3-4H2,1-2H3,(H,8,9) . The InChI key is NTPGYXHHDXUFRU-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2,2-Dimethyl-4-nitrobutanoic acid” is a liquid at room temperature . It has a molecular weight of 161.16 .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The research by Itoh and Kanemasa (2002) illustrates the application of related compounds in enantioselective synthesis. They demonstrated that reactions of nitromethane with 1-(2-alkenoyl)-3,5-dimethylpyrazoles could be catalyzed to produce 1-(3-substituted 4-nitrobutanoyl)-3,5-dimethylpyrazoles with high chemical yields and excellent enantioselectivities. This method has implications for the synthesis of enantiomers of 4-substituted 2-pyrrolidinone derivatives, potentially useful in pharmaceutical synthesis (Itoh & Kanemasa, 2002).

Ion Mobility Spectrometry

Munro, Thomas, and Langford (1998) explored the ion mobility spectrometric behavior of a dinitrobutane, providing insights into the decomposition mechanisms and potential applications in detecting and analyzing chemical compounds through ion mobility spectrometry (Munro et al., 1998).

Fluorescent Detection of Explosives

Germain et al. (2007) studied the fluorescent quenching of a zinc complex, showcasing its potential for detecting nitroaromatics and dinitrobutane, which are chemical signatures of explosives. This research has practical applications in security and environmental monitoring (Germain et al., 2007).

Metal-Organic Frameworks for Explosive Detection

Lan et al. (2009) discovered that a luminescent microporous metal-organic framework could detect vapors of nitroaromatic explosives and plastic explosive taggants rapidly and reversibly, demonstrating an innovative approach to enhancing safety and security protocols (Lan et al., 2009).

Safety And Hazards

The safety information for “2,2-Dimethyl-4-nitrobutanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Propiedades

IUPAC Name |

2,2-dimethyl-4-nitrobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(2,5(8)9)3-4-7(10)11/h3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPGYXHHDXUFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-nitrobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2649549.png)

![ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2649550.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(3,4-dimethoxyphenyl)propanoate](/img/structure/B2649561.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2649566.png)

![3-[2-(Methylamino)phenyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2649567.png)

![N-[1-(4-methylphenyl)ethyl]octan-1-amine](/img/structure/B2649568.png)